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molecular formula C14H18O5 B1630120 Diethyl 2-(hydroxymethyl)-2-phenylmalonate CAS No. 278791-10-9

Diethyl 2-(hydroxymethyl)-2-phenylmalonate

Cat. No. B1630120
M. Wt: 266.29 g/mol
InChI Key: ZAMNPSMPNZSQBB-UHFFFAOYSA-N
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Patent
US07432392B2

Procedure details

Paraformaldehyde (720 mg) was suspended in diethyl phenylmalonate (4.73 g), and potassium hydroxide (catalytic amount) was added thereto at 60° C. After stirring for 1.5 hours, the reaction solution was purified by chromatograophy on silica gel (ethyl acetate:hexane=1:5 to 1:2) to give the title compound (4.96 g).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[OH-].[K+].[C:5]1([CH:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[OH:2][CH2:1][C:11]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
4.73 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C
CUSTOM
Type
CUSTOM
Details
the reaction solution was purified by chromatograophy on silica gel (ethyl acetate:hexane=1:5 to 1:2)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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